3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with significant applications in various fields of scientific research. The presence of fluorine atoms and a benzyloxy group in its structure imparts unique chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by benzyloxylation and fluorination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the aromatic ring or the benzyloxy group.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups into the aromatic ring .
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and benzyloxy group contribute to its binding affinity and selectivity towards enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid stands out due to the presence of both a benzyloxy group and a fluorine atom on the aromatic ring. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c16-13-11(14(20)21)6-10(15(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWFLFEHWVHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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